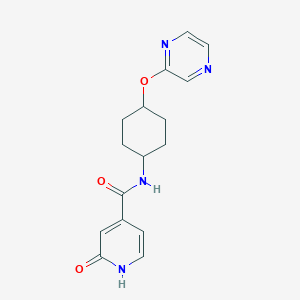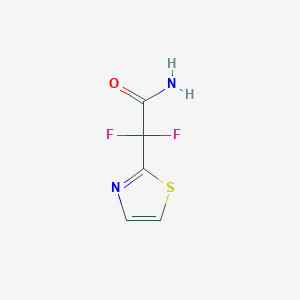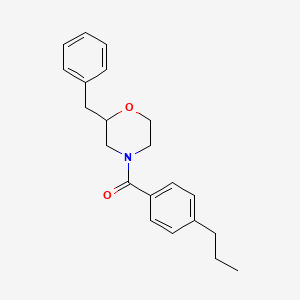
(2-Benzylmorpholino)(4-propylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylmorpholino)(4-propylphenyl)methanone, also known as BPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPMP is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the oncogenic transcription factor c-Myc and its binding partner Max. This interaction is critical for the growth and survival of cancer cells, making BPMP a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of (2-Benzylmorpholino)(4-propylphenyl)methanone involves the disruption of the c-Myc/Max protein-protein interaction. This interaction is critical for the transcriptional activity of c-Myc, which is a key regulator of cell growth and proliferation. By inhibiting this interaction, (2-Benzylmorpholino)(4-propylphenyl)methanone blocks the transcriptional activity of c-Myc and induces cell death in cancer cells.
Biochemical and Physiological Effects:
(2-Benzylmorpholino)(4-propylphenyl)methanone has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the c-Myc/Max interaction, (2-Benzylmorpholino)(4-propylphenyl)methanone also induces DNA damage and activates the p53 tumor suppressor pathway. These effects contribute to the anti-cancer activity of (2-Benzylmorpholino)(4-propylphenyl)methanone and make it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Benzylmorpholino)(4-propylphenyl)methanone is its specificity for the c-Myc/Max interaction. This specificity makes it a valuable tool for studying the role of c-Myc in cancer and for identifying potential therapeutic targets. However, one limitation of (2-Benzylmorpholino)(4-propylphenyl)methanone is its relatively low potency, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are a number of future directions for research on (2-Benzylmorpholino)(4-propylphenyl)methanone. One area of interest is the development of more potent analogs of (2-Benzylmorpholino)(4-propylphenyl)methanone that may have greater efficacy in clinical settings. Another area of interest is the identification of biomarkers that may predict response to (2-Benzylmorpholino)(4-propylphenyl)methanone treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of (2-Benzylmorpholino)(4-propylphenyl)methanone as a cancer therapeutic.
Synthesemethoden
The synthesis of (2-Benzylmorpholino)(4-propylphenyl)methanone involves a multi-step process that begins with the reaction of 4-propylbenzaldehyde with morpholine to form 4-propyl-2-benzylmorpholine. This intermediate is then reacted with benzyl bromide to form (2-benzylmorpholino)propane. The final step involves the reaction of (2-benzylmorpholino)propane with 4-propylphenylmagnesium bromide to form (2-Benzylmorpholino)(4-propylphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-Benzylmorpholino)(4-propylphenyl)methanone has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have shown that (2-Benzylmorpholino)(4-propylphenyl)methanone inhibits the growth of a variety of cancer cell lines, including those derived from breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of (2-Benzylmorpholino)(4-propylphenyl)methanone in reducing tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
(2-benzylmorpholin-4-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-6-17-9-11-19(12-10-17)21(23)22-13-14-24-20(16-22)15-18-7-4-3-5-8-18/h3-5,7-12,20H,2,6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBLMJZLVDMQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylmorpholino)(4-propylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)
![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)

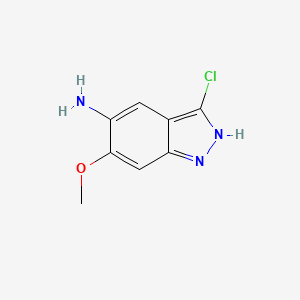
![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)
![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)
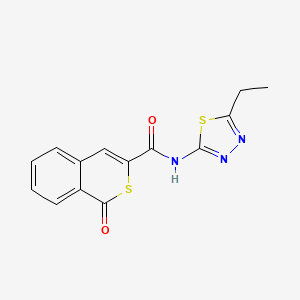
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)
